Cas no 4360-12-7 (Ajmaline)

Ajmaline structure
Productnaam:Ajmaline
CAS-nummer:4360-12-7
MF:C20H26N2O2
MW:326.432645320892
MDL:MFCD00135652
CID:85003
PubChem ID:6100671
Ajmaline Chemische en fysische eigenschappen
Naam en identificatie
-
- ajmaline
- AJMALINE(RG) PrintBack
- (+)-Ajmaline
- Ajmalin
- Aritmina
- Cardiorythmine
- Cartagine
- Ignazin
- Ritmos
- Rytmalin
- Siddiqui
- Tajmalin
- Takycor
- (17R,21alpha)-Ajmalan-17,21-diol
- Gilurytmal
- Merabitol
- NSC 15627
- Raugalline
- Rauwolfin
- Rauwolfine
- Rhytmaton
- Tachmalin
- 1PON08459R
- Takhmalin
- Ajmaline [JAN]
- EINECS 224-439-4
- (15alpha,17R,21alpha)-Ajmalan-17,21-diol
- Ajmalan-17,21-diol, (17R,21alpha)-, compound with methanol (1:1)
- AJMALINE [WHO-DD]
- UNII-1PON08459R
- 4360-12-7
- NSC 628054
- Ajmalan-17,21-diol
- AJMALINE [MART.]
- (17R,21-alpha)-Ajmalan-17,21-diol
- AJMALINE [MI]
- A857897
- Ajmalan-17,21-diol, (17R,21-alpha)-
- (17r,21r)-ajmalan-17,21-diol
- Ajmalan-17,21-diol, (17R,21a)-
- NSC-15627
- AI3-62668
- SCHEMBL18950
- 4-FORMYLPHENYL4-FORMYLBENZOATE
- DB01426
- DTXSID6045537
- HY-B1167
- EN300-26869018
- DTXCID4025537
- NS00010343
- Q385858
- CHEBI:28462
- Tox21_110728
- CAS-4360-12-7
- CHEMBL2357792
- (5aR,6S,8S,10S,11S,11aS,12aR,13R)-5-methyl-5a,6,8,9,10,11,11a,12-octahydro-5H-6,10:11,12a-dimethanoindolo[3,2-b]quinolizine-8,13-diol
- AKOS037515833
- ajmalan-17alpha,21alpha-diol
- Ajmaline (JP17)
- NCGC00016987-01
- CS-4769
- (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0^{1,9}.0^{2,7}.0^{10,15}.0^{12,17}]nonadeca-2(7),3,5-triene-14,18-diol
- Ajimalin (TN)
- (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0^{1,9}.0^{2,7}.0^{10,15}.0^{12,17}]nonadeca-2,4,6-triene-14,18-diol
- D00199
- CID 24884008
- NCGC00179061-05
- 860214-04-6
- FT-0621942
- NSC15627
- SCHEMBL23295973
- MLS002638439
- DTXSID10859864
- FT-0651248
- CJDRUOGAGYHKKD-UHFFFAOYSA-N
- Ajmalan-17, (17R,21.alpha.)-
- HMS3373D08
- WLN: T5 F6 E56 B6 B6/CR/NS A 5BBCEO S EX LN ONT&TTTTJ DQ L1 PQ Q2
- NS00120701
- Ajmalan-17,21-diol, (17R,21.alpha.)-
- 6989-79-3
- 5H-6,10:11,12a-Dimethanoindolo[3,2-b]quinolizine, ajmalan-17,21-diol deriv.
- SMR001547919
- (1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
- CJDRUOGAGYHKKD-RQBLFBSQSA-N
- Ajmaline
-
- MDL: MFCD00135652
- Inchi: 1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+/m0/s1
- InChI-sleutel: CJDRUOGAGYHKKD-RQBLFBSQSA-N
- LACHT: O([H])[C@]1([H])[C@@]2([H])[C@]3([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@]([H])(N4[C@@]([H])(C3([H])[H])[C@@]3([H])[C@]1(C1=C([H])C([H])=C([H])C([H])=C1N3C([H])([H])[H])C([H])([H])[C@]42[H])O[H]
Berekende eigenschappen
- Exacte massa: 326.199428g/mol
- Oppervlakte lading: 0
- XLogP3: 1.8
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Aantal draaibare bindingen: 1
- Monoisotopische massa: 326.199428g/mol
- Monoisotopische massa: 326.199428g/mol
- Topologisch pooloppervlak: 46.9Ų
- Zware atoomtelling: 24
- Complexiteit: 570
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 9
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Moleculair gewicht: 326.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 206 ºC
- Kookpunt: 464.47°C (rough estimate)
- Vlampunt: 285.155°C
- Brekindex: 1.6800 (estimate)
- Oplosbaarheid: Slightly soluble (1.5 g/l) (25 º C),
- PSA: 46.94000
- LogboekP: 1.55740
- Oplosbaarheid: Soluble in methanol, ethanol, ether and chloroform, slightly soluble in water.
- Specifieke rotatie: D18 +131° (c = 0.4 in chloroform); D20 +144° (c = 0.8 in chloroform)
- Merck: 13,194
Ajmaline Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 1544
- Code gevarencategorie: 25-20/21/22
- Veiligheidsinstructies: S13; S45; S36
- RTECS:AX8050000
-
Identificatie van gevaarlijk materiaal:
- PackingGroup:III
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Veiligheidstermijn:6.1(b)
- Risicozinnen:R25; R20/21/22
- Verpakkingsgroep:III
- Gevaarklasse:6.1(b)
Ajmaline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4189-1000mg |
Ajmaline |
4360-12-7 | 98% | 1000mg |
$290 | 2023-09-19 | |
TargetMol Chemicals | T4550-500mg |
Ajmaline |
4360-12-7 | 99.67% | 500mg |
¥ 1675 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-471262A-10 mg |
Ajmaline, |
4360-12-7 | 10mg |
¥872.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872193-5mg |
Ajmaline |
4360-12-7 | 98% | 5mg |
¥168.00 | 2022-01-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52278-50mg |
Ajmaline (Cardiorythmine) |
4360-12-7 | 98% | 50mg |
¥936.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce52278-100mg |
Ajmaline (Cardiorythmine) |
4360-12-7 | 98% | 100mg |
¥1496.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4550-50 mg |
Ajmaline |
4360-12-7 | 99.67% | 50mg |
¥863.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A872193-100mg |
Ajmaline |
4360-12-7 | 98% | 100mg |
¥1,380.00 | 2022-01-14 | |
abcr | AB165449-20 mg |
Ajmaline; 90% |
4360-12-7 | 20mg |
€132.50 | 2021-09-16 | ||
Chengdu Biopurify Phytochemicals Ltd | BP4189-20mg |
Ajmaline |
4360-12-7 | 98% | 20mg |
$30 | 2023-09-20 |
Ajmaline Gerelateerde literatuur
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
4360-12-7 (Ajmaline) Gerelateerde producten
- 4497-58-9(2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline)
- 6989-79-3((1S,9S,10R,12S,13R,14R,16R,18S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol)
- 41382-23-4(5-Methoxy-2,3,3-trimethylindoline)
- 70312-00-4(Tolnapersine)
- 40174-39-8(2,3-Dimethyl-1H-benzeindole)
- 117290-74-1(1,2,3,4a,9,9a-Hexahydro-9-methyl-4H-carbazole-4-one)
- 4684-32-6(Picrinine)
- 509-15-9(Gelsemine)
- 6872-06-6(2-Methylindoline)
- 130798-48-0((R)-Di-2-Naphthylprolinol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:4360-12-7)Ajmaline

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):392.0